2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring a 3,5-dimethylpyrazole substituent at the 2-position, a methyl group at the 6-position of the pyrimidine ring, and a para-isopropylphenylamine group at the 4-position. Its structure is characterized by a planar pyrimidine core with electron-donating methyl groups and a bulky isopropylphenyl moiety, which likely influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-propan-2-ylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-12(2)16-6-8-17(9-7-16)21-18-11-13(3)20-19(22-18)24-15(5)10-14(4)23-24/h6-12H,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQFNYQDNGEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate halogenated pyrimidine derivative under basic conditions. The resulting intermediate is then reacted with 4-(propan-2-yl)aniline to introduce the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted pyrazoles and pyrimidines.
Scientific Research Applications
Scientific Research Applications
While specific applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine are not detailed in the provided search results, the information available on related compounds allows for potential inferences regarding its applications in scientific research:
- Inhibitors of Plasmodial Kinases: Pyrimidine derivatives have been identified as inhibitors of PfGSK3 and PfPK6, which are drug targets in antimalarial therapy . As such, this compound might be investigated for its potential inhibitory activity against similar kinases .
- Therapeutic Development: Pyrazolo[3,4-b]pyridines, which share a structural similarity, have been used in the synthesis of molecules with therapeutic potential for various diseases . Thus, this compound may be a candidate in the creation of new drugs.
Data Table
Because the search results do not contain specific data pertaining to this compound, a table with data is not possible. However, the following table describes related compounds as inhibitors of PfGSK3 and PfPK6 :
| Compound | PfPK6 IC50 (nM) | PfGSK3 IC50 (nM) |
|---|---|---|
| IKK16 | N/A | N/A |
| 9f | 153 ± 12 | 226 ± 14 |
| 9g | N/A | N/A |
| 18h | N/A | 698 ± 66 |
Case Studies
There are no specific case studies available for the compound this compound within the provided search results.
Insights
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several derivatives synthesized for structure-activity relationship (SAR) studies. Below is a detailed comparison based on substituent variations, synthetic yields, and spectroscopic properties:
Structural Variations and Key Differences
Key Observations
Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro in 2l) and bulky substituents (e.g., trifluoromethyl in 2s) yield moderately high synthetic efficiencies (66–74%), likely due to stabilized intermediates during nucleophilic aromatic substitution . Conversely, complex heterocyclic amines (e.g., dihydroisoquinoline in 14) result in lower yields (22%), attributed to steric hindrance during coupling .
Spectroscopic Trends :
- Methyl groups on the pyrimidine (6-CH3) and pyrazole (3,5-CH3) rings exhibit consistent shifts (δ ~2.2–2.5 ppm) across analogs, confirming their structural conservation .
- Aromatic protons in para-substituted phenyl groups (e.g., nitro in 2l ) show downfield shifts (δ ~8.2 ppm) due to electron withdrawal .
Biological Implications (Inferred) :
- While biological data for the target compound are absent, analogs with para-substituted aryl groups (e.g., nitro, trifluoromethyl) demonstrate subtype-selective modulation of KCa2 channels, suggesting that the isopropylphenyl group in the target may influence selectivity or potency .
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a pyrimidine core substituted with a pyrazole ring and an isopropylphenyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has displayed activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that the compound inhibits growth by inducing apoptosis through caspase activation. This suggests a potential role in cancer therapeutics.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reduction in paw edema, indicating its effectiveness in managing inflammatory responses.
- Microbial Resistance : In vitro testing against Staphylococcus aureus revealed that the compound exhibits bactericidal activity, which could be leveraged in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
